2-(4-Bromophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone
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Overview
Description
2-(4-Bromophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone is a synthetic organic compound that features a bromophenoxy group and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone typically involves the following steps:
Formation of the Bromophenoxy Intermediate: This can be achieved by reacting 4-bromophenol with an appropriate alkylating agent under basic conditions.
Introduction of the Diazepane Ring: The intermediate is then reacted with a diazepane derivative, such as 4-methyl-1,4-diazepane, under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ethanone group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Nucleophilic Substitution: Products with different functional groups replacing the bromine atom.
Oxidation and Reduction: Various oxidized or reduced forms of the original compound.
Hydrolysis: Carboxylic acids or alcohols, depending on the conditions.
Scientific Research Applications
2-(4-Bromophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly in targeting specific receptors or enzymes.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function and leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone: Similar structure but with a chlorine atom instead of bromine.
2-(4-Fluorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(4-Bromophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone may confer unique reactivity and biological activity compared to its chloro and fluoro analogs. Bromine’s larger size and different electronic properties can lead to distinct interactions with molecular targets.
Properties
IUPAC Name |
2-(4-bromophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-16-7-2-8-17(10-9-16)14(18)11-19-13-5-3-12(15)4-6-13/h3-6H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGMWWRNGVTJTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)COC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49816316 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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